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Compound of Interest

Compound Name: Pseudolaric Acid C

Cat. No.: B192205 Get Quote

An In-depth Examination of a Bioactive Diterpenoid from Pseudolarix amabilis

Introduction
Pseudolaric Acid C (PAC) is a diterpenoid natural product isolated from the root bark of the

golden larch, Pseudolarix amabilis.[1][2] This tree, native to China, has a history of use in

traditional Chinese medicine for treating various ailments, including fungal skin infections. The

genus Pseudolarix is a rich source of unique diterpenoids known as pseudolaric acids, with

Pseudolaric Acid B (PAB) being the most extensively studied for its potent antifungal and

anticancer activities. While research on Pseudolaric Acid C is less abundant, its structural

similarity to other bioactive pseudolaric acids suggests its potential as a valuable lead

compound for drug discovery.

This technical guide provides a comprehensive overview of the current knowledge on

Pseudolaric Acid C, including its source, chemical properties, and known biological activities.

Due to the limited specific research on PAC's mechanisms of action, this guide also details the

well-elucidated signaling pathways of the closely related and extensively studied Pseudolaric

Acid B to offer valuable context and potential avenues for future investigation into PAC.

Pseudolaric Acid C: Source and Properties
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Pseudolaric Acid C is extracted from the root bark of Pseudolarix amabilis (also known as

Pseudolarix kaempferi), a member of the Pinaceae family.[1][2]

Chemical Properties of Pseudolaric Acid C

Property Value

Molecular Formula C₂₁H₂₆O₇

Molecular Weight 390.43 g/mol

Appearance White to off-white solid
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Source Root bark of Pseudolarix amabilis

Biological Activities of Pseudolaric Acid C
The primary biological activity reported for Pseudolaric Acid C is its antifungal properties.[1]

Additionally, some studies have investigated its antiproliferative effects on cancer cell lines.

Antifungal Activity
Pseudolaric Acid C has demonstrated activity against various fungal species. While detailed

mechanistic studies on PAC are scarce, the antifungal action of related pseudolaric acids, such

as PAB, involves the disruption of fungal cell integrity.

Antiproliferative Activity
Limited data is available on the antiproliferative effects of Pseudolaric Acid C. The following

table summarizes the reported IC₅₀ values for PAC against a human cancer cell line.

Table 1: Antiproliferative Activity of Pseudolaric Acid C
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Cell Line Cell Type IC₅₀ (µM) Reference

HL-60
Human promyelocytic

leukemia
< 10 --INVALID-LINK--

HMEC-1
Human microvascular

endothelial cells
> 10 --INVALID-LINK--

Experimental Protocols
Detailed experimental protocols specifically for Pseudolaric Acid C are not extensively

published. However, standard methodologies for the extraction, isolation, and biological

evaluation of natural products can be adapted.

Extraction and Isolation of Pseudolaric Acids
A general procedure for the extraction and isolation of pseudolaric acids from the root bark of

Pseudolarix amabilis involves the following steps:

Drying and Pulverization: The collected root bark is air-dried and ground into a fine powder.

Solvent Extraction: The powdered material is typically extracted with a solvent such as

ethanol or methanol at room temperature for an extended period.

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using

various chromatographic techniques. This may include silica gel column chromatography,

preparative high-performance liquid chromatography (HPLC), and other methods to separate

the individual pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution
Assay)
The antifungal activity of Pseudolaric Acid C can be quantified using the broth microdilution

method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium.

A suspension is then prepared in a sterile saline solution and adjusted to a specific
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concentration (e.g., 0.5 McFarland standard).

Serial Dilution of Compound: Pseudolaric Acid C is dissolved in a suitable solvent (e.g.,

DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then

incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the

lowest concentration of the compound that causes a significant inhibition of fungal growth

compared to the control.

Antiproliferative Assay (MTT Assay)
The cytotoxic effects of Pseudolaric Acid C on cancer cell lines can be evaluated using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznium bromide) assay.

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of Pseudolaric
Acid C and incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: After the incubation period, the MTT reagent is added to each well and

incubated for a few hours, allowing viable cells to convert the yellow MTT into purple

formazan crystals.

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a

solubilization solution (e.g., DMSO), and the absorbance is measured at a specific

wavelength (e.g., 570 nm) using a microplate reader.

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-

response curve.

Insights from Pseudolaric Acid B: Potential
Mechanisms of Action
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Given the limited research on Pseudolaric Acid C, the extensive studies on its structural

analog, Pseudolaric Acid B (PAB), provide a valuable framework for understanding its potential

mechanisms of action. PAB has been shown to exert potent anticancer effects through the

modulation of multiple signaling pathways.

Induction of Apoptosis
PAB is a known inducer of apoptosis in various cancer cell lines. This process is often

mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mitochondrial Pathway: PAB can induce the release of cytochrome c from the mitochondria

into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3. This

process is often associated with the upregulation of the pro-apoptotic protein Bax and

downregulation of the anti-apoptotic protein Bcl-2.

Death Receptor Pathway: PAB has been shown to upregulate the expression of Death

Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent apoptosis.

PI3K/AKT/mTOR Pathway: PAB can inhibit the PI3K/AKT/mTOR signaling pathway, a crucial

regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased

cell viability and induction of apoptosis.
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Caption: PAB-induced apoptosis via the PI3K/AKT/mTOR and mitochondrial pathways.
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Cell Cycle Arrest
PAB has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer

cells. This is often associated with the downregulation of key cell cycle regulatory proteins such

as CDK1 and Cyclin B1.

Pseudolaric Acid B
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Caption: PAB-induced G2/M cell cycle arrest.

Inhibition of Other Carcinogenic Signaling Pathways
Studies have also implicated PAB in the inhibition of other critical signaling pathways involved

in cancer progression, including:

STAT3 Pathway: PAB can down-regulate the phosphorylation of STAT3.

MAPK/ERK Pathway: PAB has been shown to inhibit the phosphorylation of ERK1/2.
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GSK-3β/β-catenin Pathway: PAB can suppress the abnormal GSK-3β/β-catenin signaling in

cancer cells.

ROS/AMPK/mTOR Pathway: PAB can induce apoptosis and autophagy through the ROS-

triggered AMPK/mTOR signaling pathway.
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Caption: Inhibition of multiple carcinogenic signaling pathways by PAB.

Future Research Directions for Pseudolaric Acid C
The limited research on Pseudolaric Acid C presents a significant opportunity for further

investigation. Key areas for future research include:
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Comprehensive Biological Screening: A broader screening of PAC's activity against a wider

range of fungal pathogens and cancer cell lines is warranted to fully characterize its

therapeutic potential.

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling

pathways modulated by PAC is crucial. Investigating its effects on the pathways known to be

affected by PAB would be a logical starting point.

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate

the in vivo efficacy, pharmacokinetics, and safety profile of PAC.

Synergistic Studies: Investigating the potential synergistic effects of PAC with existing

antifungal or anticancer drugs could lead to the development of more effective combination

therapies.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PAC

could provide valuable insights into the structural features required for its biological activity

and could lead to the development of more potent and selective compounds.

Conclusion
Pseudolaric Acid C, a diterpenoid from Pseudolarix amabilis, is a natural product with

demonstrated antifungal and potential antiproliferative activities. While current research on this

specific compound is in its early stages, the extensive knowledge of its closely related analog,

Pseudolaric Acid B, provides a strong foundation and a clear roadmap for future investigations.

The complex and multifaceted mechanisms of action of pseudolaric acids suggest that PAC

could be a promising candidate for the development of novel therapeutics. This technical guide

serves as a resource for researchers and drug development professionals to stimulate further

exploration into the therapeutic potential of Pseudolaric Acid C.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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